molecular formula C21H18N2O2S B420498 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide

Cat. No.: B420498
M. Wt: 362.4g/mol
InChI Key: ISCLBKHSXWAYLH-UHFFFAOYSA-N
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Description

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide is a complex organic compound that combines the structural features of thiophene, carboxylic acid, and dibenzoazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxylic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide typically involves multiple steps. One common approach is the initial preparation of thiophene-2-carboxylic acid, which can be synthesized by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide is unique due to its combination of thiophene, carboxylic acid, and dibenzoazepine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4g/mol

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C21H18N2O2S/c1-14(24)23-18-6-3-2-5-15(18)8-9-16-10-11-17(13-19(16)23)22-21(25)20-7-4-12-26-20/h2-7,10-13H,8-9H2,1H3,(H,22,25)

InChI Key

ISCLBKHSXWAYLH-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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